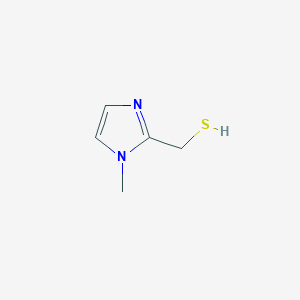
(1-methyl-1H-imidazol-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group at the first position and a methanethiol group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Introduction of the Methyl Group: The methyl group is introduced at the first position of the imidazole ring through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Methanethiol Group: The methanethiol group is introduced at the second position of the imidazole ring through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding reduced thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)methanethiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanethiol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (1-methyl-1H-imidazol-2-yl)methanol
- (1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
(1-methyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
Biological Activity
(1-methyl-1H-imidazol-2-yl)methanethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C5H8N2S. It features a methyl group attached to the imidazole ring and a thiol group, which may contribute to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes the findings related to its antibacterial and antifungal activities:
The mechanism by which this compound exhibits its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiol group may play a critical role in forming reactive thiolates that can interact with essential bacterial enzymes.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 15 | Significant growth inhibition |
| MCF-7 (Breast cancer) | 20 | Moderate growth inhibition |
| HEP-G2 (Liver cancer) | 18 | Significant growth inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by activating specific apoptotic pathways.
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to standard antibiotics like amikacin. The study highlighted its potential as an alternative treatment for drug-resistant infections .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound could be developed further as a novel anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 |
InChI Key |
UVWSKIZHAMYEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















